![molecular formula C18H16N4O3 B3006972 N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034234-22-3](/img/structure/B3006972.png)

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

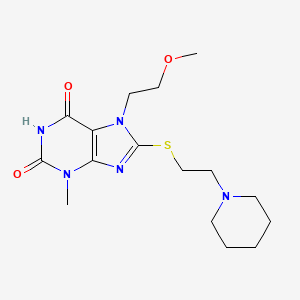

The compound N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structural motifs, such as imidazo[1,2-a]pyridine-3-carboxamides and benzo[d]imidazole derivatives, which are known for their antimicrobial and antitubercular activities . These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of core heterocyclic structures followed by various functionalization reactions. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of 2,6-disubstituted derivatives with various amine moieties . Similarly, the synthesis of benzo[d]imidazole derivatives can involve reactions such as N-alkylation, as seen in the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis, as well as single-crystal X-ray diffraction . Quantum chemical calculations, including density functional theory (DFT), can be employed to predict and understand the molecular and spectroscopic features, providing insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

Compounds with imidazole and pyridine moieties can participate in various chemical reactions, including N-alkylation and reactions with carboxylic acids or aldehydes to introduce additional functional groups . These reactions can significantly alter the biological activity and physicochemical properties of the compounds, making them suitable for different applications, particularly in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heterocyclic rings, amine moieties, and other substituents can affect properties like solubility, stability, and reactivity. The antimicrobial and antitubercular activities of these compounds are often assessed through in vitro assays to determine their minimum inhibitory concentrations (MICs) against various strains of bacteria and mycobacteria . Additionally, the safety indices (SI) of these compounds are evaluated to determine their therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Novel Compounds

A study reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing the synthesis of compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. This research underscores the potential of such compounds in developing new antimycobacterial agents (Lv et al., 2017).

Synthesis and Biological Activity

Another research focus is on the synthesis and biological evaluation of compounds for their potential as antiulcer agents. The study synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, aiming at potential antisecretory and cytoprotective antiulcer agents, although the compounds displayed significant cytoprotective properties in experimental models (Starrett et al., 1989).

Catalyst in Chemical Reactions

Research on bifunctional N-heterocyclic carbene ligands for Cu-catalyzed direct C–H carboxylation with CO2 involves diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes. These compounds efficiently catalyzed the direct C–H carboxylation of benzoxazole with CO2, showing their potential as catalysts in chemical transformations (Park et al., 2017).

Antiulcer Drugs Synthesis

A study on the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities highlights the pharmaceutical applications of these compounds. The research found some derivatives with good pharmacological activities, suggesting their potential as novel classes of histamine H2-receptor antagonists (Katsura et al., 1992).

Antiviral Activity

A novel approach to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives was described, showing significant antiviral activities against bird flu influenza (H5N1). This study exemplifies the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(13-3-4-15-16(10-13)25-12-24-15)21-7-9-22-8-6-20-17(22)14-2-1-5-19-11-14/h1-6,8,10-11H,7,9,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTDJXZKAYXSQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)

![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)

![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)